molecular formula C19H22N4 B12738397 (5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline CAS No. 115178-35-3

(5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline

Cat. No.: B12738397
CAS No.: 115178-35-3
M. Wt: 306.4 g/mol
InChI Key: CEHQWLQYPXGEQW-HDUJFRAXSA-N
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Description

(5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline is a complex organic compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline typically involves multiple steps, starting from simpler precursors. The process may include:

    Formation of the ergoline core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the pyrazolyl group: This step might involve nucleophilic substitution or addition reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and scalable reaction setups.

Chemical Reactions Analysis

Types of Reactions

(5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents can be used to remove oxygen or introduce hydrogen.

    Substitution: This includes nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline can be used as a building block for the synthesis of more complex molecules or as a model compound for studying reaction mechanisms.

Biology

In biological research, this compound might be studied for its interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Potential therapeutic applications could include its use as a drug candidate for treating various diseases, depending on its biological activity.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Ergoline: The parent compound, known for its biological activity.

    Lysergic acid diethylamide (LSD): A well-known ergoline derivative with psychoactive properties.

    Ergotamine: Another ergoline derivative used in the treatment of migraines.

Uniqueness

(5R,8S,10R)-6-Methyl-8-((1H-pyrazol-1-yl)methyl)ergoline is unique due to the presence of the pyrazolyl group and the specific stereochemistry, which can influence its biological activity and chemical reactivity.

Properties

CAS No.

115178-35-3

Molecular Formula

C19H22N4

Molecular Weight

306.4 g/mol

IUPAC Name

(6aR,9S)-7-methyl-9-(pyrazol-1-ylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline

InChI

InChI=1S/C19H22N4/c1-22-11-13(12-23-7-3-6-21-23)8-16-15-4-2-5-17-19(15)14(10-20-17)9-18(16)22/h2-7,10,13,16,18,20H,8-9,11-12H2,1H3/t13-,16?,18+/m0/s1

InChI Key

CEHQWLQYPXGEQW-HDUJFRAXSA-N

Isomeric SMILES

CN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)CN5C=CC=N5

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CN5C=CC=N5

Origin of Product

United States

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